

Synthesis of *tert*-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *tert*-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

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Abstract

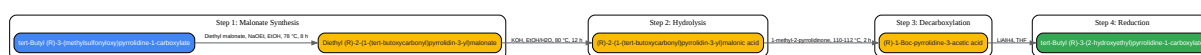
This technical guide provides a comprehensive overview of a key synthetic route to ***tert*-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate**, a valuable building block in medicinal chemistry. The synthesis commences with the nucleophilic substitution of a protected pyrrolidine derivative with diethyl malonate, followed by hydrolysis, decarboxylation, and a final reduction step. This document details the experimental protocols for each synthetic transformation, presents quantitative data in a clear, tabular format, and includes a visual representation of the overall synthetic pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

***tert*-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate** is a chiral pyrrolidine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The presence of the reactive hydroxyl group and the Boc-protected nitrogen atom allows for selective functionalization, making it a versatile scaffold in the design of novel therapeutics. This guide outlines a robust and well-documented synthetic pathway to obtain this compound, focusing on the practical aspects of the experimental procedures.

Synthesis Pathway Overview

The synthesis of **tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate** is accomplished through a four-step reaction sequence starting from a commercially available protected 3-hydroxypyrrolidine derivative. The overall pathway involves the formation of a malonic ester derivative, followed by hydrolysis to the corresponding dicarboxylic acid, subsequent decarboxylation to a mono-carboxylic acid, and a final reduction to the desired primary alcohol.



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Figure 1: Synthetic pathway for **tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate**.

Experimental Protocols

The following protocols are based on procedures outlined in patent EP2358670B1, which describes the synthesis of intermediates for tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate.^[1]

Synthesis of Diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate

A stirred mixture of sodium ethoxide in ethanol (21% by weight, 343 g, 1.05 mol), anhydrous ethanol (300 mL), and diethyl malonate (168 g, 1.05 mol) is heated to 40 °C for 1.5 hours. To this mixture, a solution of (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (138 g, 0.592 mol) in ethanol (100 mL) is added. The reaction mixture is then heated to 78 °C for 8 hours. After cooling, the reaction mixture is diluted with water (2.0 L) and acidified to a pH of 3 with 6M HCl (100 mL).

Synthesis of (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid

To a solution of diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate (704 g) in ethanol (1.4 L) is added a solution of potassium hydroxide (400 g) in water (1.4 L). The mixture is heated to 80 °C and stirred for 12 hours. The reaction is monitored by HPLC to ensure completion.

Synthesis of (R)-1-Boc-pyrrolidine-3-acetic acid via Decarboxylation

A solution of (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid (83 g) in 1-methyl-2-pyrrolidinone (0.42 L) is stirred under a nitrogen atmosphere at 110-112 °C for 2 hours.^[2] The completion of the reaction is monitored by HPLC.^[2] Upon completion, the solution is cooled to 20-25 °C. The cooled solution is then mixed with de-ionized water (1.00 L), and methyl tert-butyl ether (MTBE) (1.00 L) is added. The phases are separated, and the organic layer is collected. The aqueous phase is further extracted with MTBE (1.00 L) and then chloroform (1.00 L).

Synthesis of tert-Butyl (R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

The reduction of (R)-1-Boc-pyrrolidine-3-acetic acid is carried out using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). Suitable solvents for this reduction include tetrahydrofuran, ether, dioxane, and 1,2-dimethoxyethane.^[1] A typical laboratory procedure would involve the slow addition of a solution of the carboxylic acid in an anhydrous solvent to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere, followed by a careful workup procedure.

Data Summary

This section provides a summary of the quantitative data, including reaction yields and spectroscopic information for the key compounds in the synthesis.

Reaction Yields and Purity

Step	Product	Yield	Purity	Reference
1	Diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate	81%	99.7% (GC)	[2]
2-4	tert-Butyl (R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate	~60%	>95%	[1]

Spectroscopic Data

tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

Type	Data	Reference
^1H NMR	Characteristic signals for the tert-butyl protons are observed around δ 1.4 ppm, and the hydroxyethyl group protons are typically found in the range of δ 3.5–4.0 ppm.	[2]
^{13}C NMR	Expected signals for the carbons of the tert-butyl group, the pyrrolidine ring, and the hydroxyethyl side chain.	[2]
IR	A characteristic C=O stretching frequency for the Boc protecting group is expected around 1700 cm^{-1} .	[2]
HRMS	High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition of the final product.	[2]

Conclusion

This technical guide has detailed a multi-step synthesis of **tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate**, a key intermediate in pharmaceutical research. The described pathway, involving malonate synthesis, hydrolysis, decarboxylation, and reduction, provides a reliable method for obtaining this valuable building block. The provided experimental outlines and data summaries offer a solid foundation for researchers and scientists working in the field of organic synthesis and drug discovery.

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References

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- 2. EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor - Google Patents [patents.google.com]
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